3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-15(2)32-19-9-7-17(8-10-19)23-26-21(33-27-23)14-28-20-11-12-34-22(20)24(30)29(25(28)31)18-6-4-5-16(3)13-18/h4-13,15H,14H2,1-3H3 |
InChI Key |
DCEJPURIDRHNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-6-Methoxybenzothiazole
A foundational approach involves irradiating 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate in dry acetone under basic conditions (potassium carbonate). This method, adapted from benzothiazole derivative syntheses, achieves cyclization within 180 seconds under microwave irradiation, yielding ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate with high efficiency. Subsequent hydrolysis with hydrazine hydrate generates 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, a key intermediate for further functionalization.
Thiazole Ring Formation via Enamine Intermediates
Alternative routes utilize enamine intermediates. For example, benzothiazol-2-yl-acetonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile, which undergoes Michael addition with N-arylsulfonated guanidines to yield pyrimidine-fused benzothiazoles. This method’s adaptability allows for introducing sulfonamide groups at later stages.
Sulfonylation and Sulfonation Strategies
Introducing the ethylsulfonyl and benzenesulfonamide groups requires precise sulfonylation conditions.
Ethylsulfonyl Group Installation
The ethylsulfonyl moiety at position 2 of the benzothiazole is introduced via oxidation of a thioether precursor. For example, treating 2-mercaptobenzothiazole with hydrogen peroxide in acetic acid converts the thiol group to a sulfonic acid, which is then esterified with ethanol under acidic conditions. Alternatively, direct sulfonation using chlorosulfonic acid followed by ethyl group substitution may be employed, though this method risks over-sulfonation.
Benzenesulfonamide Coupling
Coupling the benzothiazole intermediate with 3-chloro-2-methylbenzenesulfonamide involves nucleophilic aromatic substitution. In a representative procedure, 2-(ethylsulfonyl)-6-aminobenzothiazole reacts with 3-chloro-2-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, using potassium tert-butoxide as a base. This method achieves yields exceeding 80% by minimizing side reactions.
Chlorination and Methylation Steps
Chlorination at the Benzene Ring
Chlorine is introduced at position 3 of the benzenesulfonamide ring using N-chlorosuccinimide (NCS) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with FeCl₃ as a catalyst, achieving >90% regioselectivity.
Methylation at Position 2
Methylation employs dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). For instance, treating 3-chloro-2-hydroxybenzenesulfonamide with methyl iodide in acetone at reflux installs the methyl group with 85% yield.
Optimization of Reaction Conditions
Key parameters influencing yields and purity include solvent choice, temperature, and catalyst selection.
| Step | Optimal Conditions | Yield | Side Reactions Mitigated |
|---|---|---|---|
| Benzothiazole cyclization | Microwave, K₂CO₃, acetone, 180 s | 92% | Oligomerization |
| Sulfonylation | THF, 0–5°C, KOtBu | 83% | Over-sulfonation |
| Chlorination | NCS, FeCl₃, CH₂Cl₂, 25°C, 4 h | 89% | Di-chlorination |
| Methylation | Methyl iodide, K₂CO₃, acetone, reflux | 85% | O-Methylation |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomeric impurities.
Spectroscopic Validation
-
¹H NMR : Aromatic protons resonate at δ 7.30–7.99 ppm, while the methyl group appears as a singlet near δ 2.50 ppm.
-
IR : Sulfonamide N–H stretches are observed at 3278–3429 cm⁻¹, and S=O vibrations at 1150–1300 cm⁻¹.
-
Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 474.5).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 394.96 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, as anticancer agents. The following table summarizes findings from various research efforts:
| Study | Cell Lines Tested | GI50 Values (µM) | Findings |
|---|---|---|---|
| National Cancer Institute Screening | Lung, Colon, CNS, Melanoma, Ovarian | 1.9 - 3.0 | Significant cytotoxicity observed |
| Structure-Activity Relationship Studies | Non-Small Cell Lung Cancer | < 0.1 | Enhanced activity with specific modifications |
In vitro assays have demonstrated that compounds similar to 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide can inhibit the proliferation of cancer cells through mechanisms such as cell cycle disruption and apoptosis induction .
Antimicrobial Activity
The sulfonamide component of this compound suggests potential antibacterial properties. Research indicates that related compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Key findings include:
| Study | Bacterial Strains Tested | MIC Values (µg/mL) | Findings |
|---|---|---|---|
| Antimicrobial Screening | Staphylococcus aureus, E. coli | 0.5 - 8.0 | Effective inhibition observed |
The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Anticonvulsant Activity
Compounds with similar structures have shown promise as anticonvulsants. A notable study evaluated the anticonvulsant properties using the maximal electroshock seizure test in animal models:
| Study | Model Used | Dose (mg/kg) | Findings |
|---|---|---|---|
| Anticonvulsant Evaluation | Mice | 50 | Significant protection against seizures |
This activity may stem from modulation of GABAergic signaling pathways, enhancing inhibitory neurotransmission .
Anticancer Evaluation
A notable case study involving the National Cancer Institute's NCI-60 cell line panel revealed that certain benzothiazole derivatives exhibited remarkable antitumor activity with GI50 values as low as 0.1 µM against melanoma cell lines .
Antimicrobial Testing
In another study focusing on the antibacterial properties of sulfonamide derivatives, effective inhibition was reported against multiple bacterial strains with MIC values ranging from 0.5 to 8 µg/mL .
Anticonvulsant Testing
Research evaluating benzothiazole derivatives for anticonvulsant activity demonstrated significant seizure protection at doses as low as 50 mg/kg in mice models.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest structural analogs include benzothiazole-linked sulfonamides and benzamides. Key differences lie in:
- Sulfonamide vs.
- Substituent Position and Chain Length : The ethylsulfonyl group at position 2 of the benzothiazole contrasts with methylsulfonyl groups at position 6 in analogs like 2-chloro-6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide ( ). Longer alkyl chains (ethyl vs. methyl) may increase lipophilicity and alter binding kinetics.
- Halogen and Alkyl Substituents : The 3-chloro and 2-methyl groups on the benzene ring differentiate it from fluoro-substituted analogs ( ), affecting steric bulk and electronic properties.
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
*Estimated based on ethylsulfonyl’s contribution. †Calculated using fragment-based methods for sulfonamides and benzothiazoles.
Biological Activity
3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O3S3
- Molecular Weight : 357.90 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through:
- Ghrelin Receptor Modulation : The compound has been identified as a modulator of ghrelin receptors, which are involved in energy homeostasis and appetite regulation. This modulation could lead to potential applications in obesity treatment and metabolic disorders .
- Antimicrobial Activity : Similar benzothiazole derivatives have shown promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the compound's ability to inhibit bacterial growth .
Antiparasitic Activity
A related study demonstrated that benzothiazole derivatives exhibited significant antimalarial activity against Plasmodium falciparum. The mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme for folate synthesis in parasites .
Toxicological Profile
Toxicity assessments indicate that the compound has a favorable safety profile in preliminary studies, with minimal adverse effects observed in vitro and in vivo models. This suggests potential for therapeutic use with manageable side effects.
Case Study 1: Ghrelin Receptor Modulation
In a study focusing on the modulation of ghrelin receptors, researchers found that similar compounds could effectively reduce food intake and body weight in animal models. The findings suggest that this compound may have therapeutic potential in managing obesity .
Case Study 2: Antimicrobial Efficacy
Another case study evaluated the antimicrobial efficacy of related benzothiazole compounds against resistant strains of bacteria. Results showed that these compounds inhibited bacterial growth at concentrations as low as 31.25 µg/mL, highlighting their potential as new antimicrobial agents .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide, and what key reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions starting with 3-chloro-2-methylbenzenesulfonyl chloride reacting with a benzothiazolamine derivative. Key steps include nucleophilic substitution under basic conditions (e.g., pyridine or triethylamine). Optimized conditions:
- Temperature : 0–5°C for exothermic steps to prevent side reactions.
- Solvent : Dichloromethane or THF for solubility and stability.
- Stoichiometry : 1:1.2 molar ratio of sulfonyl chloride to amine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
Intermediate characterization via TLC and IR spectroscopy ensures reaction progress .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., sulfonamide S=O groups at δ 3.1–3.3 ppm) and carbon骨架.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 469.02 [M+H]⁺).
- X-ray Crystallography : SHELXL refines bond parameters (S–N: 1.734 Å, C–S: 1.744 Å) and dihedral angles (35.85° between aromatic rings) .
- HPLC : C18 column (254 nm) confirms purity (>95%).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to confirm activity.
- Dose-Response Curves : Test 0.1–100 μM with triplicate measurements.
- Structural Verification : Use HRMS and 2D NMR (COSY, HSQC) to rule out degradation.
- Comparative SAR : Test analogs (e.g., 4-methoxy vs. 3-chloro substituents) to isolate structural effects. Recent studies resolved discrepancies in antimicrobial vs. anticancer activities using these methods .
Q. What structural features contribute to its potential as a kinase inhibitor lead?
- Methodological Answer : Key features include:
- Benzothiazole Core : Planar rigidity for ATP-binding pocket insertion.
- Ethylsulfonyl Group : Enhances solubility and H-bond acceptor capacity (docking energy: -9.2 kcal/mol via Glide SP).
- 3-Chloro Substituent : Fills hydrophobic cleft (e.g., PDB 6W2). SAR shows 10-fold potency increase over methyl analogs due to improved van der Waals contacts .
Q. How should researchers approach crystal structure determination?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα, λ=0.71073 Å) at 100K.
- Software : SHELXT for solution, SHELXL for refinement (R1 < 0.05, wR2 < 0.15).
- Visualization : Olex2 for intramolecular H-bonds (e.g., C–H⋯O, 2.45 Å) and π-π stacking interactions.
Table 1 : Selected Bond Lengths from
| Bond | Length (Å) |
|---|---|
| S1–N1 | 1.7347 |
| S1–C7 | 1.744 |
| N1–N2 | 1.381 |
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity studies across cell lines?
- Methodological Answer :
- Cell Line Panels : Use lines with varying target expression (e.g., HeLa vs. MCF-7).
- Normalization : qPCR for housekeeping genes (GAPDH, β-actin).
- Assay Conditions : Standardize exposure time (48h), media (10% FBS), and CO₂ (5%).
- Follow-Up : Western blot for target phosphorylation (e.g., ERK1/2). Recent data showed 2.3-fold IC50 variation (HeLa: 1.2 μM vs. MCF-7: 2.8 μM), prompting mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
